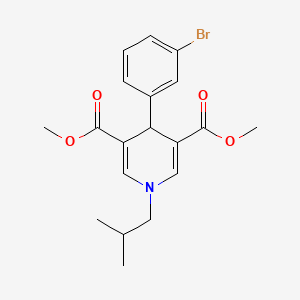
dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as 'compound A' and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been reported to act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that contribute to inflammation and pain. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It has high purity and stability, making it suitable for long-term storage and use in various assays. It is also relatively easy to synthesize using the optimized method, which yields high purity and yield. However, one limitation is that the compound is relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate in biomedical research. One potential direction is the development of novel analogs with improved potency and specificity for various targets. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of the compound needs to be further elucidated to understand its full potential in biomedical research.
Aplicaciones Científicas De Investigación
Dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential applications in biomedical research. It has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. It has also been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
dimethyl 4-(3-bromophenyl)-1-(2-methylpropyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-12(2)9-21-10-15(18(22)24-3)17(16(11-21)19(23)25-4)13-6-5-7-14(20)8-13/h5-8,10-12,17H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRXARXFRIRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3546036.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546039.png)
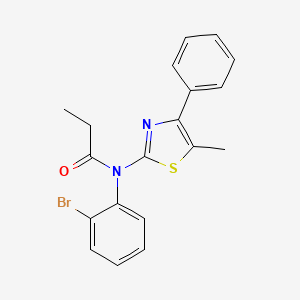
![N-(2,4-dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B3546043.png)
![2-[(2-cyanophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B3546049.png)
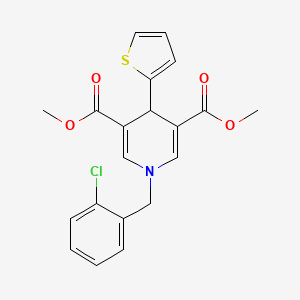
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3546057.png)
![2-chloro-N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B3546061.png)
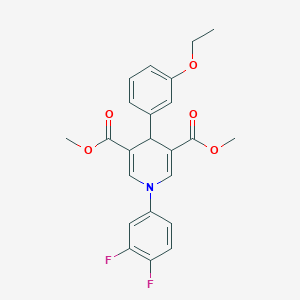
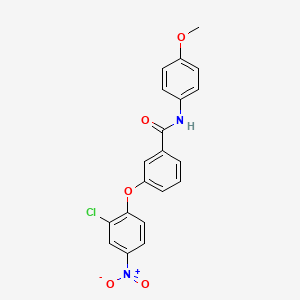
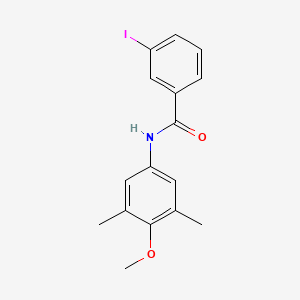

![2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3546123.png)